
5-Chlorothiophene-2,4-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiophene-2,4-dicarboxylic Acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine and carboxylic acid groups on the thiophene ring makes this compound particularly interesting for various chemical applications.
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Chlorothiophene-2-carboxylic Acid: One common method involves the oxidation of 5-chlorothiophene-2-carboxylic acid using oxidizing agents like potassium permanganate or sodium chlorite in an aqueous medium.
Direct Carboxylation: Another method involves the direct carboxylation of 5-chlorothiophene using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the oxidation method due to its higher yield and ease of control. The reaction is carried out in large reactors with precise temperature and pH control to ensure maximum efficiency and purity of the product .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium chlorite, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino-thiophenes and thio-thiophenes.
Scientific Research Applications
Chemistry: 5-Chlorothiophene-2,4-dicarboxylic Acid is used as a building block in the synthesis of more complex thiophene derivatives. It is also used in the development of new materials with unique electronic properties .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-2,4-dicarboxylic Acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
- 5-Chlorothiophene-2-carboxylic Acid
- 2,5-Dichlorothiophene-3-carboxylic Acid
- 5-Bromothiophene-2,4-dicarboxylic Acid
Comparison:
- 5-Chlorothiophene-2-carboxylic Acid: Lacks the second carboxylic acid group, making it less reactive in certain chemical reactions.
- 2,5-Dichlorothiophene-3-carboxylic Acid: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
- 5-Bromothiophene-2,4-dicarboxylic Acid: The presence of bromine instead of chlorine can result in different electronic properties and reactivity.
Uniqueness: 5-Chlorothiophene-2,4-dicarboxylic Acid is unique due to the presence of both chlorine and two carboxylic acid groups on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C6H3ClO4S |
|---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
5-chlorothiophene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H3ClO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,(H,8,9)(H,10,11) |
InChI Key |
QKHUYCGVSAVQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)

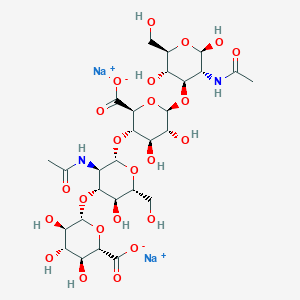
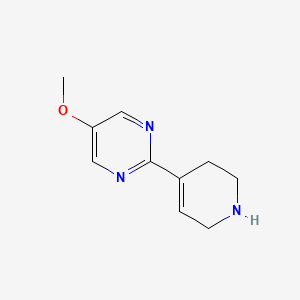
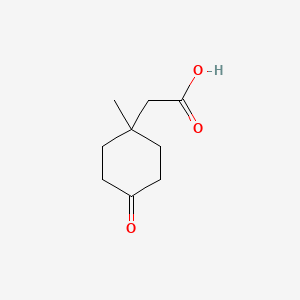

![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
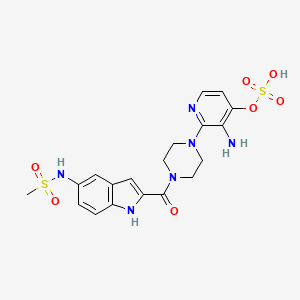
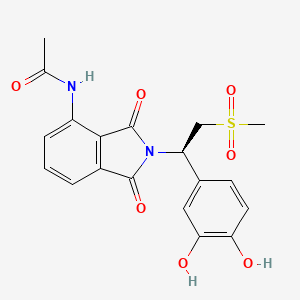
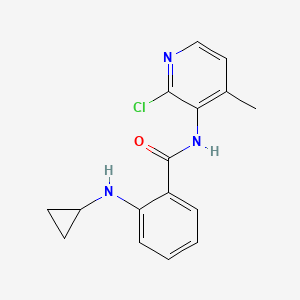
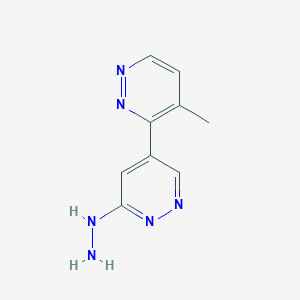
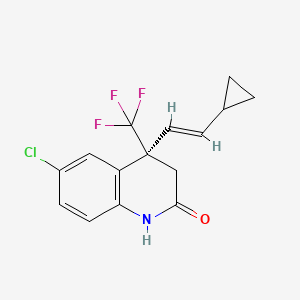
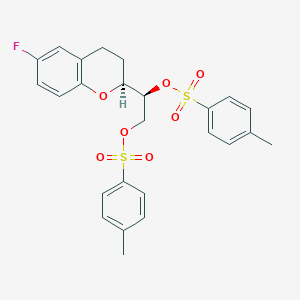
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
